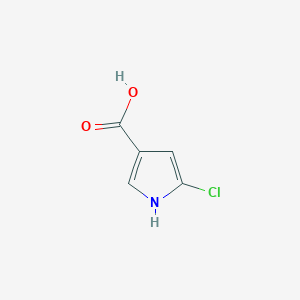

5-Chloro-1H-pyrrole-3-carboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in the architecture of a multitude of biologically active molecules. tandfonline.comresearchgate.net Its unique electronic structure and versatile reactivity make it a privileged scaffold in medicinal chemistry. rsc.org Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological processes. mdpi.com

In the realm of synthetic chemistry, the pyrrole nucleus serves as a versatile building block for constructing complex molecular frameworks. researchgate.net The incorporation of the pyrrole moiety into a molecule can confer a range of pharmacological activities. Consequently, this scaffold is found in numerous marketed drugs with applications as antibacterial, antifungal, anticancer, anti-inflammatory, and cholesterol-lowering agents. rsc.orgpharmaguideline.com The ability to functionalize the pyrrole ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery. rsc.org Researchers continue to explore the vast potential of the pyrrole skeleton to develop novel therapeutic agents for a wide array of diseases. rsc.org

Several well-established synthetic methods, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, provide reliable pathways for the construction of the pyrrole ring, further cementing its importance in organic synthesis. pharmaguideline.com

Overview of Halogenated Pyrrole Carboxylic Acids in Modern Organic and Medicinal Chemistry

The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenated pyrrole carboxylic acids, in particular, represent a significant class of compounds that serve as valuable intermediates and key structural motifs in the design of bioactive agents. nih.gov

Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a halogen, such as chlorine, on the pyrrole ring can alter the electron distribution within the aromatic system, thereby affecting its reactivity and interaction with enzymes or receptors. nih.gov Halogen-substituted pyrroles have become popular intermediates for transformations to create different functional groups.

Furthermore, halogenated pyrrole building blocks are instrumental in the synthesis of potent therapeutic agents. For example, halogen-doped 1H-pyrrole-2-carboxamide fragments are integral to certain natural and synthetic anti-infectives and have been used to create nanomolar inhibitors of bacterial enzymes like DNA gyrase B. nih.gov The synthesis of these halogenated building blocks is a critical step in accessing complex, high-activity molecules. nih.gov

Research Trajectory and Importance of 5-Chloro-1H-pyrrole-3-carboxylic Acid

This compound is a specific example of a halogenated pyrrole carboxylic acid that holds potential as a valuable building block in synthetic chemistry. While extensive research focusing solely on this compound is not widely published, its importance can be inferred from the established roles of its constituent chemical features: the pyrrole-3-carboxylic acid core and the 5-chloro substituent.

The carboxylic acid group is a key functional moiety present in approximately 25% of all commercialized pharmaceuticals. wiley-vch.de It often plays a crucial role in a molecule's ability to interact with biological targets and can significantly impact water solubility. wiley-vch.de The pyrrole-3-carboxylic acid scaffold itself is found in a variety of pharmacologically active compounds. syrris.com

The chlorine atom at the 5-position of the pyrrole ring is particularly significant. Electrophilic substitution reactions on the pyrrole ring preferentially occur at the 2- and 5-positions due to the greater stabilization of the reaction intermediate. slideshare.netquora.com The presence of a chloro group at this position makes the compound a versatile intermediate for further chemical modification, enabling the introduction of other functional groups through various coupling reactions. This strategic placement allows for the synthesis of a diverse library of substituted pyrrole derivatives for screening in drug discovery programs. Chlorination of pyrrole rings can be achieved using reagents such as N-chlorosuccinimide or sulfuryl chloride. nih.govslideshare.net

Given the combined importance of the pyrrole ring, the carboxylic acid function, and strategic halogenation in medicinal chemistry, this compound stands as a significant, though perhaps under-documented, intermediate for the synthesis of novel and potentially bioactive molecules.

Chemical Data for this compound

| Property | Value |

| CAS Number | 79600-77-4 |

| Molecular Formula | C₅H₄ClNO₂ |

| Molecular Weight | 145.54 g/mol |

| Predicted Boiling Point | 361.9 ± 22.0 °C |

| Predicted Density | 1.577 ± 0.06 g/cm³ |

| Predicted pKa | 4.66 ± 0.30 |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFCJBVGFLUQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 1h Pyrrole 3 Carboxylic Acid

Established Synthetic Pathways for 5-Chloro-1H-pyrrole-3-carboxylic Acid

Established methods for synthesizing the this compound backbone rely on classical organic reactions, often involving the construction of the pyrrole (B145914) ring followed by functional group manipulations.

Traditional Multi-step Synthetic Routes from Precursors

Traditional approaches to synthesizing pyrrole carboxylic acids are typically multi-step batch syntheses that can limit efficiency and scope. syrris.comnih.gov These classical methods, including the Hantzsch, Paal-Knorr, and Knorr syntheses, form the foundation of pyrrole chemistry. syrris.comnih.govpharmaguideline.com

A general multi-step strategy for this compound would likely involve:

Pyrrole Ring Formation : Synthesis of a pyrrole-3-carboxylate ester intermediate using a classical method like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. pharmaguideline.comuctm.edu

Regioselective Chlorination : Introduction of a chlorine atom at the C-5 position. This is a critical step requiring precise control to ensure the correct isomer is formed. Reagents like N-chlorosuccinimide (NCS) are often used for the chlorination of pyrrole rings.

Ester Hydrolysis : Conversion of the ester group at the C-3 position to a carboxylic acid, typically through acid or base-catalyzed hydrolysis.

Hydrolysis-based Approaches from Ester Derivatives

A common and crucial step in the synthesis of pyrrole carboxylic acids is the hydrolysis of their corresponding ester derivatives. This transformation can be achieved through saponification, where an ester such as ethyl 5-chloro-1H-pyrrole-3-carboxylate is treated with a strong base (e.g., sodium hydroxide (B78521) or lithium hydroxide), followed by acidic workup to yield the carboxylic acid. researchgate.net

Research has demonstrated the hydrolysis of various ethyl 5-chloro-pyrrole-3-carboxylate derivatives to their corresponding acids. researchgate.net This method is fundamental and widely applicable, serving as the final step in many synthetic sequences. The efficiency of the hydrolysis depends on the specific reaction conditions and the stability of the pyrrole ring to the basic or acidic environment.

Synthesis of Related Chloro-substituted Pyrrole Carboxylic Acids

The synthesis of various chloro-substituted pyrrole carboxylic acids has been reported in the literature, highlighting different strategies for introducing chlorine and other functional groups onto the pyrrole core. For instance, the synthesis of ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has been documented as an intermediate for pharmaceutical compounds. chemicalbook.com Additionally, detailed synthetic routes for building blocks like 3,4-dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic acid have been developed, showcasing methods for creating polysubstituted pyrroles. nih.gov

These examples demonstrate the versatility of pyrrole chemistry and the various methods available to produce a diverse range of chlorinated analogues, each requiring specific precursors and reaction conditions.

Table 1: Examples of Synthesized Chloro-Substituted Pyrrole Carboxylic Acids and Esters

| Compound Name | Key Synthetic Feature | Reference |

|---|---|---|

| Ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Serves as an intermediate for acid secretion inhibitors. | chemicalbook.com |

| 3,4-Dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic Acid | Synthesized from a commercially available ester via a multi-step process including chlorination and nucleophilic substitution. | nih.gov |

| Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates | Hydrolyzed to the corresponding carboxylic acids as part of a larger synthetic scheme. | researchgate.net |

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of traditional batch syntheses, advanced strategies focusing on efficiency, atom economy, and process optimization have been developed.

Continuous Flow Synthesis Techniques for Pyrrole-3-carboxylic Acids

A significant advancement in the synthesis of pyrrole-3-carboxylic acids is the development of one-step continuous flow methods. syrris.comresearchgate.net This technique utilizes microreactors to perform a Hantzsch pyrrole synthesis from tert-butyl acetoacetates, amines, and α-bromoketones. syrris.comacs.org

A key innovation of this process is the utilization of the hydrogen bromide (HBr) byproduct generated during the Hantzsch reaction. syrris.comsyrris.com This in situ generated acid immediately catalyzes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid within a single microreactor. syrris.comscispace.com This approach combines ring formation and ester hydrolysis into a single, uninterrupted process, eliminating the need to isolate intermediates and significantly improving efficiency over traditional multi-step batch methods. syrris.comscispace.com The continuous flow setup allows for rapid reaction times (often under 10 minutes) and easier scalability. nih.govresearchgate.net

Table 2: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

| Reaction Type | Key Reactants | Key Feature | Advantage |

|---|---|---|---|

| Hantzsch Pyrrole Synthesis | tert-Butyl acetoacetate, Primary amine, α-Bromoketone | In situ hydrolysis of tert-butyl ester by HBr byproduct. | One-step synthesis from simple precursors to the final acid. |

Regioselective Synthesis Applications in Pyrrole Chemistry

The synthesis of a specific isomer like this compound requires precise control over the placement of substituents, a concept known as regioselectivity. Achieving high regioselectivity is a central challenge in pyrrole chemistry. uctm.edu Various modern synthetic methods have been developed to address this, enabling the construction of highly substituted pyrroles with predictable substitution patterns.

Methodologies for regioselective synthesis include:

Multicomponent Reactions : Reactions that combine three or more starting materials in a single step can be designed to favor the formation of a specific regioisomer. acs.orgacs.org

Cycloaddition Reactions : A [2+3] cycloaddition between methylisocyanoacetate and α,β-unsaturated nitriles provides a regioselective route to 2-substituted 3,4-diaryl pyrroles. nih.gov

Metal-Catalyzed Cyclizations : Palladium-catalyzed cyclizations of internal alkynes and 2-amino-3-iodoacrylate derivatives have been shown to be effective for the regioselective synthesis of substituted pyrroles. amanote.com

These advanced methods are crucial for efficiently producing specifically substituted pyrroles, avoiding the formation of unwanted isomers and the need for difficult purification steps. uctm.eduacs.org

Derivatization and Functionalization Reactions of this compound

The derivatization of this compound can be broadly categorized into two main areas: reactions of the carboxylic acid group and modifications of the pyrrole nucleus.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, most notably amidation and esterification.

The synthesis of carboxamides from this compound is a key transformation. The direct reaction of a carboxylic acid with an amine is generally challenging due to the formation of a stable and unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated.

A common method for this activation is the conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 5-chloro-1H-pyrrole-3-carbonyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding N-substituted carboxamides.

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine nucleophile. libretexts.org Other effective coupling agents for the amidation of carboxylic acids include (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be efficient under mild, basic conditions. lookchemmall.com While specific examples involving this compound are not prevalent in the reviewed literature, these general methods are standard procedures in organic synthesis for the formation of amide bonds from carboxylic acids. A patent describing the amidation of pyrrole carboxylate compounds suggests that this is a common strategy in the synthesis of complex molecules. google.com

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | 5-Chloro-N¹,N¹-dialkyl-1H-pyrrole-3-carboxamide |

| This compound | R¹R²NH, DCC | 5-Chloro-N¹,N¹-dialkyl-1H-pyrrole-3-carboxamide |

| This compound | R¹R²NH, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃ | 5-Chloro-N¹,N¹-dialkyl-1H-pyrrole-3-carboxamide |

Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com This is a reversible process, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

| Reactants | Conditions | Product |

|---|---|---|

| This compound, ROH | Acid catalyst (e.g., H₂SO₄), heat | Alkyl 5-chloro-1H-pyrrole-3-carboxylate |

The reverse reaction, the hydrolysis of 5-chloro-1H-pyrrole-3-carboxylate esters back to the parent carboxylic acid, can be accomplished by treatment with aqueous acid or base. masterorganicchemistry.com A notable synthetic strategy involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comsyrris.com In this process, the hydrogen bromide generated as a byproduct of the Hantzsch pyrrole synthesis is utilized to hydrolyze the tert-butyl ester in situ, yielding the corresponding carboxylic acid. syrris.comsyrris.comnih.govresearchgate.net

Pyrrole Ring Modifications

The pyrrole ring of this compound is susceptible to modification, primarily through electrophilic substitution, although the presence of both an electron-withdrawing carboxylic acid group and a deactivating chloro group influences the reactivity and regioselectivity of these transformations.

While specific examples of electrophilic substitution on this compound are not detailed in the available literature, palladium-catalyzed C-H halogenation of heteroaromatic carboxylic acids is a known transformation that could potentially be applied. acs.org

Nucleophilic substitution directly on the pyrrole ring is generally difficult unless there is a suitable leaving group and strong activation from electron-withdrawing groups. In the context of this compound, nucleophilic substitution would be more likely to occur at the carboxylic acid group (as discussed in section 2.3.1) or potentially at the carbon bearing the chloro group under forcing conditions, although this is less common for aryl chlorides without strong activation.

The incorporation of other heterocyclic rings onto the this compound framework can lead to novel chemical entities. One such transformation is the synthesis of 1,3-oxazole derivatives. A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This process involves the in-situ activation of the carboxylic acid with a triflylpyridinium reagent to form an acylpyridinium salt. nih.gov This intermediate is then trapped with an isocyanoacetate or tosylmethyl isocyanide (TosMIC), which, after cyclization, yields the desired oxazole (B20620). nih.gov

Applying this methodology to this compound would provide a direct route to pyrrole-substituted oxazoles.

| Pyrrole Substrate | Reagents | Key Intermediate | Product |

|---|---|---|---|

| This compound | 1. Triflylpyridinium reagent 2. Isocyanoacetate or TosMIC | 5-Chloro-1H-pyrrole-3-carbonylpyridinium salt | Alkyl 2-(5-chloro-1H-pyrrol-3-yl)oxazole-4-carboxylate or 2-(5-chloro-1H-pyrrol-3-yl)oxazole |

Other classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis (from α-acylamino ketones) or the Van Leusen reaction (from aldehydes and TosMIC), could also be adapted. tandfonline.comijpsonline.com For instance, if a formyl group were introduced onto the pyrrole ring of a this compound derivative, a subsequent Van Leusen reaction could be employed to construct the oxazole ring. tandfonline.comijpsonline.com

Selective Halogenation and Other Substitutions

The pyrrole ring, despite being aromatic, exhibits reactivity closer to that of activated benzene (B151609) derivatives like phenol (B47542) and aniline, making it susceptible to electrophilic substitution reactions. However, the reactivity of this compound is significantly influenced by the electronic effects of its substituents. The chlorine atom at the C-5 position and the carboxylic acid group at the C-3 position are both electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. Nevertheless, specific transformations can be achieved under appropriate conditions, primarily at the vacant C-2 and C-4 positions.

Selective Halogenation

Further halogenation of this compound and its esters presents a synthetic challenge due to the pre-existing deactivation of the pyrrole ring. Electrophilic halogenation, a common reaction for pyrroles, would be expected to occur at the most nucleophilic positions, C-2 or C-4.

Chlorination: While direct chlorination studies on this compound are not extensively documented, analogous systems suggest that further chlorination is feasible. For instance, the chlorination of substituted pyrrole esters using reagents like N-chlorosuccinimide (NCS) has been reported to selectively introduce a chlorine atom at an available position on the pyrrole ring. The reaction typically proceeds in a suitable organic solvent.

Fluorination: The introduction of a fluorine atom onto the pyrrole ring can be accomplished using electrophilic fluorinating agents. Research on similar pyrrole derivatives has shown that reagents like Selectfluor can be used for this purpose. However, these reactions can sometimes result in low yields due to the high reactivity of the fluorinating agent and the deactivated nature of the substrate.

Bromination and Iodination: Similar to chlorination, bromination and iodination are expected to proceed at the C-2 or C-4 positions. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for such transformations on pyrrole rings. The regioselectivity would be dictated by the combined directing effects of the existing chloro and carboxylic acid groups.

Other Substitution Reactions

Beyond halogenation, other electrophilic substitution reactions can be envisioned, although the deactivated nature of the substrate remains a significant hurdle.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. organic-chemistry.orgijpcbs.comchemistrysteps.comchemtube3d.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). Research has demonstrated the successful formylation of related 5-chloro-1H-pyrrole-3-carboxylate esters at the C-4 position. biointerfaceresearch.com This transformation is valuable as the introduced aldehyde functionality can serve as a versatile handle for further synthetic modifications.

| Substrate | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 1-alkyl-5-chloro-2-methyl/phenyl-1H-pyrrole-3-carboxylate | Toluenesulfonylmethyl isocyanide, K₂CO₃ | Ethyl 1-alkyl-5-chloro-2-methyl/phenyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylate | Boiling in methanol (B129727) for 4 hours | biointerfaceresearch.com |

Friedel-Crafts Acylation: The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nih.gov For a deactivated substrate like this compound, this reaction is expected to be challenging. The strong electron-withdrawing groups diminish the nucleophilicity of the pyrrole ring, making it less reactive towards the acylium ion electrophile.

Nitration and Sulfonation: The introduction of a nitro (-NO₂) or sulfonic acid (-SO₃H) group via electrophilic aromatic substitution typically requires strong acidic conditions. masterorganicchemistry.com While there are reports of nitrated chloropyrrole carboxylic acids, such as 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid, the reaction conditions required for the nitration or sulfonation of this compound would need to be carefully optimized to overcome the ring deactivation and avoid potential degradation of the starting material. bldpharm.com

Spectroscopic and Structural Elucidation of 5 Chloro 1h Pyrrole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 5-Chloro-1H-pyrrole-3-carboxylic acid is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of both the chlorine atom and the carboxylic acid group.

The pyrrole ring has two remaining protons at positions 2 and 4.

H2 Proton: This proton is adjacent to the nitrogen atom and is expected to appear as a doublet. Its chemical shift will be influenced by the nearby carboxylic acid group.

H4 Proton: This proton is adjacent to the chlorine-bearing carbon (C5) and the carboxyl-bearing carbon (C3) and is also expected to be a doublet.

NH Proton: The proton on the nitrogen atom of the pyrrole ring typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration. ipb.pt

COOH Proton: The acidic proton of the carboxylic acid group is highly deshielded and characteristically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm. pressbooks.publibretexts.org

The signals for H2 and H4 would likely show a small coupling constant (J-coupling), typical for protons in their relative positions on a pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | 11.0 - 13.0 | Broad Singlet |

| COOH | > 12.0 | Broad Singlet |

| H2 | ~7.0 - 7.5 | Doublet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

Carboxyl Carbon (C=O): This carbon is the most deshielded, appearing in the typical range for carboxylic acids, generally between 165 and 185 ppm. pressbooks.pub

Pyrrole Ring Carbons: The four carbons of the pyrrole ring (C2, C3, C4, C5) will have chemical shifts in the aromatic region (approximately 100-140 ppm). The carbon atom bonded to the chlorine (C5) will be significantly affected, as will the carbon bonded to the carboxylic acid (C3). Quaternary carbons, such as C3 and C5, often show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 185 |

| C2 | 120 - 130 |

| C3 | 115 - 125 |

| C4 | 110 - 120 |

Advanced NMR Techniques for Comprehensive Structural Characterization

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.ptthieme-connect.de

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the H2 and H4 protons, confirming their coupling relationship, although it might be weak depending on the coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H2 signal to the C2 carbon and the H4 signal to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons. For instance, the H2 and H4 protons would show correlations to the carboxyl carbon (C=O), confirming the position of the carboxylic acid group at C3. Similarly, correlations from these protons to C5 would confirm the location of the chlorine atom.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. pressbooks.publibretexts.org

N-H Stretch: A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the pyrrole ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. pressbooks.publibretexts.org Its exact position can indicate the extent of hydrogen bonding.

C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are typical for the stretching vibrations within the pyrrole ring.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| N-H Stretch | Pyrrole | 3300 - 3400 | Moderate |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Strong |

| C=C / C-N Stretch | Pyrrole Ring | 1400 - 1600 | Moderate |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns upon ionization.

For this compound (molecular formula C₅H₄ClNO₂), the molecular weight is approximately 145.54 g/mol . nih.gov

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster: one peak for the ³⁵Cl isotope (M⁺) and another peak two mass units higher for the ³⁷Cl isotope (M+2). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The resulting acylium ion (R-CO⁺) is often a prominent peak in the spectrum. libretexts.org Further fragmentation could involve the loss of HCl from the pyrrole ring.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 145/147 | [C₅H₄ClNO₂]⁺ | Molecular ion peak (M⁺), showing 3:1 isotopic pattern |

| 128/130 | [C₅H₃ClNO]⁺ | Loss of OH radical (M-17) |

X-ray Crystallography Studies of Related Halogenated Pyrrole/Indole Carboxylic Acids

Advanced Vibrational Spectroscopy Investigations (e.g., Raman Spectroscopy)

Advanced vibrational spectroscopy, particularly Raman spectroscopy, offers a powerful, non-destructive method for probing the molecular structure of this compound and its derivatives. This technique provides detailed information about the vibrational modes of the molecule, offering insights into bond strengths, molecular symmetry, and the influence of substituents on the pyrrole ring and the carboxylic acid moiety. While specific experimental Raman spectra for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its expected spectral features can be derived from the analysis of structurally related compounds, such as pyrrole, substituted pyrroles, and carboxylic acids. researchgate.netresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) further enable the prediction and assignment of vibrational frequencies. nih.govmdpi.com

Raman spectroscopy is complementary to infrared (IR) spectroscopy. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique, providing a more complete picture of the molecule's vibrational landscape.

A detailed analysis of the Raman spectrum of this compound would involve the assignment of specific bands to the vibrational modes of the pyrrole ring, the carboxylic acid group, and the C-Cl bond. The positions of these bands are sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.

Expected Raman Spectral Features:

The Raman spectrum of this compound can be conceptually divided into contributions from the pyrrole ring, the carboxylic acid group, and the chloro substituent.

Pyrrole Ring Vibrations: The fundamental vibrational modes of the pyrrole ring are well-characterized. researchgate.netresearchgate.net These include C-H stretching, C-C and C=C stretching, C-N stretching, and various in-plane and out-of-plane bending modes. The substitution on the pyrrole ring in this compound will influence the frequencies of these modes. The electron-withdrawing nature of both the chloro and carboxylic acid groups is expected to cause shifts in the positions of the ring stretching vibrations compared to unsubstituted pyrrole.

Carboxylic Acid Vibrations: The carboxylic acid group gives rise to several characteristic Raman bands. rsc.orgias.ac.in The most prominent is typically the C=O stretching vibration. In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which significantly lowers the C=O stretching frequency compared to the monomeric form. researchgate.net Other important modes include the C-O stretching, O-H in-plane and out-of-plane bending, and the C-C stretching between the carboxyl group and the pyrrole ring.

C-Cl Vibration: The C-Cl stretching vibration is also expected to be observable in the Raman spectrum. The position of this band can provide information about the strength of the C-Cl bond and its interaction with the pyrrole ring.

Theoretical Predictions and Comparative Analysis:

In the absence of direct experimental data, theoretical calculations and comparisons with related molecules are invaluable. For instance, the study of pyrrole-2-carboxylic acid provides a close analogue. researchgate.netnih.gov While the position of the carboxylic acid group is different (position 2 vs. 3), the general vibrational modes of the pyrrole-carboxylic acid framework can be compared.

Computational studies using DFT have been shown to accurately predict the vibrational spectra of pyrrole and its derivatives. researchgate.netnih.govresearchgate.net Such calculations for this compound would allow for a detailed assignment of the expected Raman bands and a deeper understanding of the influence of the chloro and carboxylic acid substituents on the electronic structure and vibrational dynamics of the molecule.

Below is an interactive data table summarizing the expected characteristic Raman shifts for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| N-H Stretching | 3400 - 3500 | Weak | Often broad and weak in Raman spectra. |

| C-H Stretching (ring) | 3100 - 3150 | Medium | Aromatic C-H stretching vibrations. |

| C=O Stretching (dimer) | 1640 - 1680 | Strong | The position is sensitive to the extent of hydrogen bonding. In a dimeric form, this band is expected at a lower frequency. ias.ac.in |

| C=C Ring Stretching | 1500 - 1600 | Strong | Multiple bands are expected in this region corresponding to symmetric and asymmetric stretching of the pyrrole ring double bonds. |

| C-N Ring Stretching | 1350 - 1450 | Medium | Stretching vibrations of the C-N bonds within the pyrrole ring. |

| C-O Stretching / O-H Bending (dimer) | 1250 - 1350 | Medium | Coupled vibration of the carboxylic acid group in a hydrogen-bonded dimer. |

| Pyrrole Ring Breathing | 950 - 1050 | Strong | A characteristic, often intense, symmetric breathing mode of the entire pyrrole ring. |

| C-Cl Stretching | 650 - 800 | Medium | The exact position depends on the interaction with the aromatic ring. |

This table provides a foundational guide for the interpretation of the Raman spectrum of this compound. Experimental verification and further computational analysis would be necessary to provide a definitive assignment of all vibrational modes.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. By employing a functional such as B3LYP with a basis set like 6-31G(d,p), the molecule's geometry can be optimized to its lowest energy state.

This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. For 5-Chloro-1H-pyrrole-3-carboxylic acid, key parameters would include the lengths of the C-Cl, C=O, C-O, O-H, and N-H bonds, as well as the planarity of the pyrrole (B145914) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p)) (Note: These are representative values based on calculations of similar structures and are intended for illustrative purposes.)

| Parameter | Type | Value |

| r(C5-Cl) | Bond Length | 1.74 Å |

| r(C3-C(O)) | Bond Length | 1.48 Å |

| r(C=O) | Bond Length | 1.22 Å |

| r(C-O) | Bond Length | 1.35 Å |

| r(O-H) | Bond Length | 0.97 Å |

| r(N1-H) | Bond Length | 1.01 Å |

| ∠(C4-C5-Cl) | Bond Angle | 128.5° |

| ∠(C2-C3-C(O)) | Bond Angle | 129.0° |

| ∠(O=C-O) | Bond Angle | 123.0° |

| τ(C4-C3-C(O)-O) | Dihedral Angle | ~180° (anti) |

Furthermore, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy. Each vibrational mode is associated with a specific motion, such as stretching or bending of bonds. The calculated frequencies for the N-H, O-H, C=O, and C-Cl stretching modes are particularly important for characterizing the molecule. These theoretical spectra, when scaled to correct for systematic errors, can be compared with experimental data to confirm the molecule's structure. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: Values are unscaled and represent typical ranges for the specified bonds calculated at this level of theory.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3500 |

| O-H (Carboxylic) | Stretching | ~3600 |

| C=O (Carboxylic) | Stretching | ~1780 |

| C-Cl | Stretching | ~750 |

Molecular Modeling and Simulation Approaches for Conformational Analysis

Beyond a static optimized structure, molecular modeling techniques can explore the conformational landscape of this compound. A key area of flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyrrole ring. This rotation gives rise to different conformers, primarily the syn and anti orientations, where the carboxylic O-H bond is oriented towards or away from the carbonyl C=O group, respectively.

While the syn conformation is often more stable in the gas phase due to intramolecular hydrogen bonding, the presence of solvent can significantly alter the energetic landscape. iaea.org Molecular dynamics (MD) simulations can be employed to study the conformational dynamics over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the classical motions of all atoms are calculated over time. This approach can reveal the preferred conformations in solution, the energy barriers to rotation, and how intermolecular interactions with the solvent influence the molecule's shape.

Prediction of Molecular Reactivity and Electronic Properties

The electronic properties of a molecule, which govern its reactivity, can be effectively predicted using DFT. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. pnas.orgyoutube.com

Table 3: Predicted Global Reactivity Descriptors (Illustrative Values)

| Property | Formula | Predicted Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.5 |

| LUMO Energy (E_LUMO) | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Ionization Potential (IP) | -E_HOMO | 6.5 |

| Electron Affinity (EA) | -E_LUMO | 1.8 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | (IP + EA)² / (8η) | 3.68 |

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl group. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the MEP would highlight the electronegative chlorine and oxygen atoms as sites of negative potential, while the hydrogen on the pyrrole nitrogen and the carboxylic acid would be sites of positive potential. researchgate.net

Computational Structure-Activity Relationship (SAR) Studies

Computational SAR studies, often termed Quantitative Structure-Activity Relationship (QSAR), aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. acs.org For this compound, a QSAR study would involve creating a series of virtual analogues by modifying substituents on the pyrrole ring.

For each analogue, a set of numerical parameters, or molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule and are typically categorized as:

Electronic Descriptors: These describe the electronic properties, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. researchgate.netnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific shape indices. nih.gov

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). nih.gov

Once these descriptors are calculated for a library of compounds with known (or hypothetical) biological activity, statistical methods are used to derive an equation that predicts activity based on the descriptor values. Such a model can reveal which properties are crucial for the desired activity and can be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.org

Table 4: Example of Molecular Descriptors for a Hypothetical SAR Study

| Compound Analogue | LogP (Hydrophobic) | Molecular Volume (ų) (Steric) | Dipole Moment (Debye) (Electronic) | Predicted Activity (pIC₅₀) |

| This compound | 1.60 | 115 | 3.5 | 5.2 |

| 5-Bromo-1H-pyrrole-3-carboxylic acid | 1.75 | 118 | 3.4 | 5.4 |

| 5-Fluoro-1H-pyrrole-3-carboxylic acid | 1.35 | 110 | 3.8 | 4.9 |

| 5-Methyl-1H-pyrrole-3-carboxylic acid | 1.55 | 120 | 3.1 | 4.7 |

Biological Activity and Pharmacological Relevance of 5 Chloro 1h Pyrrole 3 Carboxylic Acid Derivatives

Antimicrobial Activity Investigations

The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens has driven research into new chemical entities. Derivatives of 5-Chloro-1H-pyrrole-3-carboxylic acid have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Studies (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis, Escherichia coli)

Derivatives of the this compound scaffold have been shown to possess significant antibacterial properties. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain pyrrole (B145914) derivatives have shown potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov Some compounds have exhibited activity comparable to the standard antibiotic ciprofloxacin (B1669076) against E. coli and S. aureus. jmcs.org.mx

Notably, research into pyrrolamide derivatives has identified potent inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication. One such derivative displayed exceptional efficacy against Staphylococcus aureus with a MIC value of 0.008 μg/mL and also inhibited Escherichia coli at a MIC of 1 μg/mL. nih.gov

Furthermore, the fight against tuberculosis has also benefited from research into pyrrole derivatives. Certain pyrrolamides have been found to effectively kill Mycobacterium tuberculosis by inhibiting the ATPase activity of the GyrB domain of DNA gyrase. nih.gov One specific compound in this class recorded a MIC value of 0.03 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Other synthesized pyrrole derivatives have also shown favorable activity against Mycobacterium tuberculosis H37Ra with MIC values of 5 µM. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Derivative Type | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Pyrrole benzamide | MIC | 3.12 - 12.5 µg/mL | nih.gov |

| Staphylococcus aureus | Pyrrolamide | MIC | 0.008 µg/mL | nih.gov |

| Escherichia coli | Pyrrole benzamide | MIC | >12.5 µg/mL | nih.gov |

| Escherichia coli | Pyrrolamide | MIC | 1 µg/mL | nih.gov |

| Mycobacterium tuberculosis H37Rv | Pyrrolamide | MIC | 0.03 µg/mL | nih.gov |

| Mycobacterium tuberculosis H37Ra | Pyrrole derivative | MIC | 5 µM | nih.gov |

Antifungal Efficacy Studies (e.g., against Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Studies have shown that certain synthesized pyrrole derivatives exhibit potent activity against clinically relevant fungal pathogens. For example, some derivatives have demonstrated equipotent activity against Aspergillus niger and Candida albicans when compared to the standard antifungal drug, clotrimazole. jmcs.org.mx

The structure-activity relationship of these compounds has been a key area of investigation. It has been observed that the presence of specific structural features, such as a 4-hydroxyphenyl ring, can be crucial for the antifungal activity against C. albicans. jmcs.org.mx

Table 2: Antifungal Activity of this compound Derivatives

| Fungal Strain | Derivative Type | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Candida albicans | Pyrrole derivative | Zone of Inhibition | Highly active compared to Clotrimazole | jmcs.org.mx |

| Aspergillus niger | Pyrrole derivative | Zone of Inhibition | Equipotent to Clotrimazole | jmcs.org.mx |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. A primary proposed mechanism of action is the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair. By targeting the GyrB subunit of DNA gyrase, these compounds can effectively block these processes, leading to bacterial cell death. nih.gov This mechanism is particularly relevant for their activity against M. tuberculosis. nih.gov

Anticancer and Antiproliferative Research

The therapeutic potential of this compound derivatives extends to oncology, where they have been evaluated for their ability to inhibit the growth of various cancer cells.

In vitro Evaluation against Various Cancer Cell Lines

Numerous in vitro studies have demonstrated the antiproliferative activity of pyrrole derivatives against a panel of human cancer cell lines. For instance, a novel tyrosine kinase inhibitor, SU11248 (Sunitinib), which is a derivative of a pyrrole-3-carboxylic acid, has shown potent activity. nih.govresearchgate.net The cytotoxic effects of these compounds are often dose-dependent and vary across different cancer cell types.

Table 3: In vitro Anticancer Activity of a Pyrrole-3-Carboxylic Acid Derivative (SU11248)

| Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| VEGF-R2 Kinase | Biochemical | 0.08 ± 0.02 | nih.gov |

| PDGF-Rβ Kinase | Biochemical | 0.02 ± 0.01 | nih.gov |

| HUVEC Proliferation | Cell-based | 0.01 ± 0.005 | nih.gov |

| PDGF-driven NIH 3T3 Proliferation | Cell-based | 0.01 ± 0.003 | nih.gov |

Identification and Characterization of Potential Molecular Targets (e.g., Nek2 kinase, tyrosine kinase receptors)

The anticancer activity of these pyrrole derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. A significant focus of research has been on their role as inhibitors of protein kinases.

Tyrosine Kinase Receptors: Many pyrrole-3-carboxylic acid derivatives have been designed as inhibitors of tyrosine kinase receptors. nih.govresearchgate.net These receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR), play a critical role in tumor angiogenesis and growth. nih.gov By blocking the signaling pathways mediated by these receptors, these compounds can effectively inhibit tumor progression. The well-known anticancer drug Sunitinib (SU11248), a pyrrole-3-carboxylic acid derivative, is a potent inhibitor of both VEGF-R2 and PDGF-Rβ tyrosine kinases. nih.govresearchgate.net

Nek2 Kinase: While direct inhibition of Nek2 kinase by a this compound derivative is not extensively documented in the provided search results, the broader class of pyrrole-containing compounds has been explored as kinase inhibitors. Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in centrosome separation and mitotic progression. Its overexpression is associated with chromosomal instability and tumorigenesis, making it an attractive target for cancer therapy. Research on aminopyrazine inhibitors has shown that compounds can bind to an inactive conformation of Nek2, thereby inhibiting its autophosphorylation and activation. nih.gov This suggests that the pyrrole scaffold could potentially be adapted to target Nek2, although specific research on this compound derivatives in this context is needed.

Role as Multi-target Tyrosine Kinase Receptor Inhibitors

Derivatives of pyrrole-3-carboxylic acid have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways involved in cell growth, differentiation, and angiogenesis. A prominent example is Sunitinib, chemically known as 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide. nih.govresearchgate.net This compound was developed as a multi-targeted inhibitor, showing significant potency against vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ). nih.govresearchgate.net The design strategy for such inhibitors often involves creating analogues that can optimize pharmaceutical properties like solubility and protein binding while maintaining high affinity for the kinase targets. nih.govresearchgate.net The development of Sunitinib, which is currently used in clinical settings, underscores the therapeutic potential of the pyrrole-3-carboxylic acid scaffold in oncology by simultaneously targeting multiple pathways that drive tumor growth and vascularization. researchgate.net

Other Investigated Biological Activities

Analgesic and Antinociceptive Properties of Pyrrolic Compounds

The pyrrole framework, particularly pyrrole-carboxylic acid derivatives, has been explored for its potential analgesic properties. Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has demonstrated significant activity in preclinical models of pain. nih.gov Specifically, compounds such as 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid were identified as highly potent in the mouse phenylquinone writhing assay, a common screening method for analgesic agents. nih.gov Further studies on related (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives also showed significant antinociceptive activity in various pain models, including tail clip, tail flick, and hot plate tests. nih.gov These findings suggest that the pyrrole moiety is a valuable pharmacophore for the development of novel non-steroidal anti-inflammatory and analgesic drugs. nih.gov

Modulation of NRF2 Pathway by Pyrrole Carboxylic Acids

The Keap1-Nrf2 (Kelch-like ECH-Associating protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical regulator of cellular defense against oxidative stress. nih.gov Pyrrole carboxylic acid derivatives have emerged as modulators of this pathway. nih.govmdpi.com Specifically, novel 5-phenyl-1H-pyrrole-2-carboxylic acids have been developed as Keap1-Nrf2 inhibitors. nih.gov By disrupting the Keap1-Nrf2 interaction, these compounds promote the translocation of Nrf2 into the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com One particular compound, designated as compound 19 in a study, showed a high binding affinity for Keap1 and provided significant protection against lipopolysaccharide (LPS)-induced injury in cell models. nih.gov The ability of these compounds to upregulate endogenous antioxidant defenses makes them promising candidates for treating conditions associated with oxidative stress, such as acute lung injury. nih.gov

Table 1: NRF2 Pathway Modulating Activity of a Pyrrole Carboxylic Acid Derivative

| Compound | Target | Binding Affinity (KD2) | Cellular Effect | Potential Application |

| Compound 19 (5-phenyl-1H-pyrrole-2-carboxylic acid derivative) | Keap1 | 42.2 nM | Promoted Nrf2 nuclear translocation; Upregulated HO-1 and NQO1 expression. nih.gov | Acute Lung Injury (ALI). nih.gov |

Enzyme Inhibition Studies (e.g., DNA gyrase, Matrix Metalloproteinases)

DNA Gyrase Inhibition: The pyrrole carboxamide scaffold is a key feature in a class of potent bacterial DNA gyrase inhibitors. nih.govnih.gov DNA gyrase is an essential enzyme in bacteria, making it an attractive target for antibiotics. nih.gov Derivatives such as 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid have demonstrated potent inhibition of E. coli gyrase. nih.gov The carboxylic acid group is often crucial for activity, as methyl ester derivatives have been shown to be devoid of on-target and antibacterial effects. nih.gov Structural studies have revealed that the 5-methyl-1H-pyrrole-2-carboxylate group can occupy a hydrophobic pocket in the DNA gyrase B subunit, displacing water molecules and contributing to the compound's high affinity. nih.gov

Matrix Metalloproteinase (MMP) Inhibition: Carboxylic acid-based inhibitors have been developed to target matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like arthritis and cancer. researchgate.netnih.gov While not exclusively focused on pyrroles, the general principle involves a zinc-binding group, for which a carboxylate can serve, to coordinate with the zinc ion in the enzyme's active site. researchgate.netnih.gov A series of inhibitors based on a cyclohexylglycine scaffold demonstrated that carboxylic acid derivatives could achieve low nanomolar potency against specific MMPs, such as MMP-2 and MMP-13, while sparing others like MMP-1 and MMP-7. nih.gov This highlights the potential for incorporating the this compound moiety into scaffolds designed for selective MMP inhibition.

Table 2: Enzyme Inhibition Profile of Pyrrole Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Key Structural Feature | Potency / Activity |

| Benzothiazole-pyrrole-carboxamides | E. coli DNA Gyrase | Free carboxylic acid at position 6. nih.gov | IC50 < 10 nM. nih.gov |

| Clorobiocin Derivatives | E. coli DNA Gyrase | 5-methyl-1H-pyrrole-2-carboxylate at O-3" of L-noviose. nih.gov | Absence of this moiety leads to loss of activity. nih.gov |

| Cyclohexylglycine-based Carboxylic Acids | Matrix Metalloproteinases (MMP-2, MMP-13) | Carboxylic acid as zinc-binding group. nih.gov | Low nanomolar potency. nih.gov |

Antioxidant Activity Profiling

Derivatives of this compound have been evaluated for their antioxidant properties. In one study, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their ability to scavenge free radicals and act as reducing agents. nih.gov The presence of a free carboxylic group on the 5-oxopyrrolidine ring was shown to be beneficial for demonstrating high antioxidant effects in a reducing power assay. nih.gov Certain compounds, such as 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, were identified as having the strongest reducing properties. nih.gov Other pyrrole derivatives, including hydrazones, have also shown significant radical scavenging activity in DPPH and ABTS assays, indicating the broad potential of the pyrrole scaffold in developing new antioxidant agents. researchgate.netfarmaceut.org

Table 3: Antioxidant Activity of Selected Pyrrole Derivatives

| Compound | Assay | Activity Metric | Result |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | DPPH Radical Scavenging | % Inhibition | 88.6% (1.5 times higher than ascorbic acid). nih.gov |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Reducing Power Assay | Optical Density (700 nm) | 1.675 (Strongest reducing properties in the series). nih.gov |

| Ethyl 5-(4-bromophenyl)-1-(...)-2-methyl-1H-pyrrole-3-carboxylate derivatives | DPPH / ABTS | Radical Scavenging | Identified as promising antioxidant compounds. researchgate.netfarmaceut.org |

Structure-Activity Relationship (SAR) Analyses in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyrrole-carboxylic acid core influence biological activity.

For analgesic activity , QSAR studies of benzoylpyrrolopyrrolecarboxylic acids have shown that the potency is strongly correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring. nih.gov

In the context of enzyme inhibition , SAR is well-defined. For DNA gyrase inhibitors, the presence of a free carboxylic acid is often essential for activity, while esterification leads to a loss of potency. nih.gov The specific substitution pattern on the pyrrole ring and the nature of the linked aromatic system are critical for high-affinity binding. nih.govnih.gov

For antimalarial pyrrolone derivatives , it was found that modifications to the methyl groups on the pyrrole ring, such as removal or replacement with ethyl groups, led to lower metabolic stability. nih.gov Furthermore, replacing the pyrrole ring with other five-membered heterocycles resulted in a significant reduction in antimalarial activity, highlighting the importance of the specific pyrrole scaffold. nih.gov

In the development of metallo-β-lactamase inhibitors , SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all important for inhibitory potency. nih.gov

These analyses underscore the sensitivity of the biological activity of pyrrole derivatives to subtle structural changes, providing a roadmap for the rational design of more potent and selective therapeutic agents. nih.govnih.govnih.gov

Impact of Halogen Substituents on Bioactivity

The nature and position of halogen substituents on the pyrrole ring are critical determinants of the biological activity of many heterocyclic compounds. In the context of pyrrole derivatives, halogenation, particularly with chlorine and fluorine, is a key strategy for modulating potency and cytotoxicity.

However, the specific halogen atom can have a differential impact. In some structure-activity relationship (SAR) studies of pyrrole analogues, it has been observed that a chloro derivative can be less cytotoxic than the corresponding fluoro derivative. alliedacademies.org This suggests that while halogens are crucial, the electronegativity and size of the halogen atom can fine-tune the toxicological profile of the compounds against mammalian cells, which is a critical aspect of drug design. alliedacademies.org

Influence of Peripheral Substituents on Pharmacological Profiles

With the 5-chloro substituent providing a key anchor for bioactivity, the modification of peripheral groups attached to the this compound core is a primary strategy for optimizing pharmacological profiles. These peripheral substituents can significantly influence the potency, selectivity, and spectrum of activity, particularly in the development of antimicrobial agents.

A study focused on the synthesis of novel 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-pyrrole-3-carboxamides demonstrated the profound impact of the amide substituent (R) on antimicrobial activity. researchgate.net By converting the carboxylic acid into a series of amides bearing various alkyl, aryl, and heteroaryl groups, researchers were able to identify compounds with high and specific activity. researchgate.net

For example, specific derivatives exhibited potent anti-staphylococcus activity, with Minimum Inhibitory Concentration (MIC) values as low as 7.8 µg/ml. Conversely, a different substitution pattern on the amide nitrogen led to a compound with high antifungal activity against Candida albicans and Aspergillus niger, also with an MIC of 7.8 µg/ml. researchgate.net These findings clearly illustrate that the nature of the peripheral amide group is a critical determinant of the antimicrobial spectrum and potency.

The data from this research highlights the structure-activity relationships observed:

| Compound ID | R1 | R2 | Amide Substituent (R) | Target Organism | Activity (MIC) |

| Compound A | Butyl | Methyl | 1,3-Thiazol-2-yl | Staphylococcus | 7.8 µg/ml |

| Compound B | Butyl | Methyl | (3-dimethylaminosulfonyl)phenyl | Staphylococcus | 7.8 µg/ml |

| Compound C | Propyl | Phenyl | 4-chlorophenyl | Candida albicans, Aspergillus niger | 7.8 µg/ml |

Similarly, in the development of anti-tuberculosis agents based on a pyrrole-2-carboxamide scaffold, the nature of substituents on a peripheral phenyl ring was shown to be crucial. While fluorophenyl moieties maintained potent activity, the introduction of a strong electron-withdrawing group like a trifluoromethyl (CF3) group resulted in decreased activity. nih.gov This indicates that the electronic properties of peripheral substituents significantly influence the interaction of the molecule with its biological target.

Applications and Future Directions in Chemical and Materials Science

Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis

5-Chloro-1H-pyrrole-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules due to the distinct reactivity of its functional groups. The pyrrole (B145914) ring can undergo various electrophilic substitution reactions, while the carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives. The presence of the chlorine atom also opens up possibilities for cross-coupling reactions to introduce further molecular diversity.

Halogen-substituted pyrrole-2-carboxamides are integral components of bioactive marine natural products and synthetic anti-infective agents. nih.gov The synthesis of such complex molecules often relies on the availability of appropriately functionalized pyrrole precursors. For instance, practical synthetic routes to various halogen-doped pyrrole building blocks have been developed to facilitate the creation of nanomolar inhibitors of bacterial DNA gyrase B. nih.govresearchgate.net While specific examples detailing the extensive use of this compound are emerging, the established utility of similar chlorinated pyrrole carboxylic acids underscores its potential as a key intermediate.

The general methodology for the synthesis of diversely substituted pyrrole-3-carboxylic acids and their subsequent conversion to amides highlights the importance of these scaffolds in medicinal chemistry and the drug discovery process. syrris.comnih.gov Continuous flow synthesis techniques have been developed to produce these compounds efficiently, enabling the rapid generation of libraries of complex molecules for biological screening. syrris.comresearchgate.net

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Pyrrole Ring | Electrophilic Substitution (e.g., nitration, acylation) | Substituted pyrrole derivatives |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Chloro Substituent | Nucleophilic Substitution, Cross-Coupling Reactions | Varied substituted pyrroles |

Potential in the Development of Pyrrole-based Functional Materials

Pyrrole-based polymers, particularly polypyrrole, are well-known for their conductive properties and have been extensively studied for applications in electronics, sensors, and biomedical devices. The incorporation of functional groups, such as carboxylic acids, onto the pyrrole monomer can significantly enhance the properties and processing of the resulting polymers.

Poly(pyrrole-3-carboxylic acid) has been synthesized and investigated for various applications. For instance, nanoneedles of poly(pyrrole-3-carboxylic acid) have been developed for dual-imaging guided photodynamic and photothermal combination therapy, demonstrating the potential of this functionalized polymer in advanced biomedical applications. Furthermore, poly(pyrrole-1-carboxylic acid) has been synthesized and used as a sorbent for the preconcentration and determination of rare earth elements and heavy metals in water, showcasing its utility in environmental remediation and analytical chemistry. nih.gov

While the direct polymerization of this compound is not yet widely reported, the presence of the chloro substituent could offer a means to tune the electronic and physical properties of the resulting polymer. The chlorine atom's electron-withdrawing nature could influence the polymer's conductivity, while also providing a site for post-polymerization modification.

Prospects in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylic acid group in this compound present potential coordination sites for metal ions. This suggests its utility in the design of novel ligands for organometallic catalysts. The development of bifunctional bidentate pyridone ligands has demonstrated the practicality of ligand-enabled C-H halogenation of hetero(benzoic) acids, a technology with significant applications in medicinal chemistry. acs.org This highlights the importance of designing ligands that can facilitate challenging chemical transformations.

The synthesis of metal complexes with pyrrole-containing ligands is an active area of research. These complexes can exhibit interesting catalytic activities and electronic properties. While specific applications of this compound in this field are yet to be fully explored, its structure suggests that it could be a precursor to ligands that can stabilize various metal centers, potentially leading to new catalysts for a range of organic reactions.

Emerging Research Areas and Unexplored Scientific Potential

The full scientific potential of this compound remains largely untapped, with several emerging areas ripe for investigation. The unique combination of functional groups on a stable aromatic scaffold suggests a number of intriguing research directions.

One area of interest is the exploration of its unusual reactivity. For example, studies on other substituted heterocyclic compounds have revealed unexpected reaction pathways under specific conditions, such as in resistively heated microreactors. nih.gov Investigating the behavior of this compound under non-conventional reaction conditions could lead to the discovery of new synthetic methodologies.

Furthermore, computational studies could provide valuable insights into the electronic structure and reactivity of this molecule, guiding the design of new experiments and applications. nih.gov For example, understanding how the chloro substituent influences the acidity of the carboxylic acid and the nucleophilicity of the pyrrole ring could inform its use in synthesis and materials science.

The development of novel peptidomimetics is another promising avenue. Pyrrole-based amino acids have been used as constrained surrogates for dipeptide isosteres in peptidomimetic studies. The structural features of this compound could be exploited to create novel peptide mimics with unique conformational properties and biological activities.

Finally, its role as a precursor in the biosynthesis of natural products, such as the antibiotic lincomycin (B1675468) which involves a pyrroline-5-carboxylic acid intermediate, suggests that derivatives of this compound could be explored as probes or inhibitors of biosynthetic pathways. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation of pyrrole precursors followed by carboxylation. For example, substituting pyrrole derivatives with chlorine at the 5-position using chlorinating agents (e.g., POCl₃) under anhydrous conditions, followed by carboxylation via Grignard or Friedel-Crafts acylation. Reaction optimization should focus on temperature control (70–90°C) and stoichiometric ratios to minimize side products like over-halogenated derivatives . Yield improvements (e.g., 47% in one protocol) are achievable by purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

| Key Synthesis Parameters |

|---|

| Chlorinating agent: POCl₃ |

| Temperature range: 70–90°C |

| Solvent: Anhydrous DCM or THF |

| Yield: 40–50% (typical) |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., pyrrole ring protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- X-ray crystallography : Resolve crystal structures using SHELXL refinement (R factor < 0.05) to verify bond lengths and angles, especially Cl-C and C=O distances .

Q. What solubility and storage conditions are critical for maintaining compound stability?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Prepare stock solutions in DMSO (10 mM) for biological assays, ensuring aliquots are stored at -80°C to prevent freeze-thaw degradation .

- Storage : Store solid compounds at room temperature in desiccated, amber vials to avoid moisture absorption and photodegradation. Shelf life: >12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density distributions. The chlorine atom at the 5-position exhibits high electrophilicity (Mulliken charge: ~-0.3 e), making it susceptible to nucleophilic attack. Simulate transition states to identify optimal leaving groups and solvent effects (e.g., DMSO enhances reaction rates by stabilizing intermediates) .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyrrole derivatives?

- Methodological Answer : Cross-validate data using:

- High-resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement .

- Comparative analysis : Align bond lengths/angles with similar structures (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Cl-C bond = 1.74 Å ). Discrepancies >0.05 Å warrant re-measurement or alternative space group testing .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

-

Derivatization : Synthesize analogs with modifications at the 1-, 3-, or 5-positions (e.g., alkylation, fluorination).

-

Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk.

-

Data analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ values for electronic effects) .

SAR Design Parameters Substituent positions: 1, 3, 5 Assay type: Kinase inhibition Key descriptor: Hammett σ

Q. What experimental approaches validate the role of the carboxylic acid group in metal-organic framework (MOF) applications?

- Methodological Answer :

- Coordination studies : Titrate the compound with metal salts (e.g., Cu²⁺, Zn²⁺) in methanol. Monitor complex formation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands at 300–400 nm).

- XRD : Confirm MOF topology by comparing experimental patterns with simulated structures (e.g., using Mercury software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.